N-Bidesethylchloroquine is a chemical compound that is a derivative of chloroquine, an established antimalarial drug. Chloroquine was originally developed in the 1930s and has been widely used for treating malaria and certain autoimmune diseases. N-Bidesethylchloroquine is formed through the metabolic N-dealkylation of chloroquine, which involves the removal of ethyl groups from the nitrogen atoms in its structure. This compound, while not as extensively studied as its parent compound, has garnered interest due to its potential pharmacological properties.
N-Bidesethylchloroquine is classified as a small molecule and belongs to the aminoquinoline class of compounds. It is primarily synthesized as a metabolite of chloroquine through enzymatic processes in the body, particularly involving cytochrome P450 enzymes such as CYP2C8 and CYP3A4. The chemical formula for N-Bidesethylchloroquine is with a molecular weight of approximately 328.28 g/mol .
The synthesis of N-Bidesethylchloroquine is not typically performed through direct laboratory methods but occurs naturally as part of the metabolic pathway of chloroquine. The primary method involves:
This metabolic pathway highlights the importance of liver enzymes in determining the pharmacokinetics and dynamics of chloroquine and its derivatives.
The molecular structure of N-Bidesethylchloroquine can be represented by its chemical formula . The structure features a quinoline core with two ethyl groups removed from the nitrogen atoms, resulting in a simpler amine structure compared to chloroquine.
N-Bidesethylchloroquine can participate in various chemical reactions typical of amines and quinoline derivatives:
Understanding these reactions is crucial for exploring potential therapeutic applications or modifications that could enhance its efficacy or reduce side effects .
The mechanism of action for N-Bidesethylchloroquine is not fully understood but is believed to be similar to that of chloroquine:
Data on specific pharmacodynamics for N-Bidesethylchloroquine remains limited, necessitating further research.
While direct applications of N-Bidesethylchloroquine are not well-documented, its parent compound chloroquine has been used extensively in:
Research into N-Bidesethylchloroquine could reveal additional therapeutic potentials or provide insights into drug metabolism pathways relevant for drug design .
N-Bidesethylchloroquine (BDCQ), also known as bisdesethylchloroquine, represents the terminal metabolite in the hepatic N-dealkylation pathway of both chloroquine (CQ) and hydroxychloroquine (HCQ). This metabolic cascade occurs through a stepwise removal of ethyl groups from the tertiary amine side chain. Chloroquine undergoes initial N-deethylation primarily to monodesethylchloroquine (desethylchloroquine, DCQ), which is subsequently metabolized to BDCQ (7-chloro-4-aminoquinoline). The reaction mechanism involves cytochrome P450-mediated α-carbon hydroxylation, resulting in unstable carbinolamine intermediates that decompose to secondary amines and acetaldehyde. In human liver microsomes, BDCQ is the exclusive downstream metabolite detected from DCQ metabolism, confirming its position as the metabolic endpoint [1] [5].
Table 1: Sequential N-Dealkylation Pathway of Chloroquine
Metabolic Step | Substrate | Primary Metabolite | Catalyzing Enzymes |
---|---|---|---|
Initial Dealkylation | Chloroquine (CQ) | Desethylchloroquine (DCQ) | CYP2C8, CYP3A4/5 |
Secondary Dealkylation | Desethylchloroquine (DCQ) | Bidesethylchloroquine (BDCQ) | CYP2C8, CYP3A4, CYP2D6 |
Terminal Product | BDCQ | None (End metabolite) | N/A |
The metabolic flux from DCQ to BDCQ is substantially reduced compared to the initial CQ to DCQ conversion. Kinetic studies reveal that the Vmax for BDCQ formation (10.47 nmol/min/mg protein) is approximately 10-fold higher than that for DCQ formation (1.02 nmol/min/mg protein) under low-affinity conditions, but this occurs at non-physiological concentrations. At therapeutic concentrations (≈100 μM CQ), the conversion efficiency to BDCQ is estimated to be <15% of total metabolites due to the higher Km (3.43 mM) for the low-affinity component catalyzing this step. Consequently, BDCQ accumulates in plasma at approximately 5-10% of parent drug concentrations in therapeutic settings, reflecting its slower formation kinetics [1] [5] [9]. This differential flux is attributed to the structural alterations in DCQ, which reduce substrate affinity for key CYP450 isoforms.
The metabolism of DCQ to BDCQ is catalyzed by multiple hepatic cytochrome P450 isoforms with distinct kinetic profiles:
Table 2: Kinetic Parameters of CYP Isoforms in BDCQ Formation
CYP Isoform | Affinity (Km in mM) | Catalytic Efficiency (Vmax in nmol/min/mg) | Inhibition Sensitivity | Relative Contribution |
---|---|---|---|---|
CYP2C8 | 0.21 (High) | 1.02 | Quercetin (20-40%) | 30-45% |
CYP3A4/5 | 3.43 (Low) | 10.47 | Ketoconazole (20-30%) | 50-70% |
CYP2D6 | 0.15 (High) | 0.38 | Quinidine (>70%) | <5% |
Genetic polymorphisms significantly influence BDCQ formation kinetics through altered enzyme functionality:
Population studies indicate that metabolic heterogeneity in BDCQ formation is primarily driven by these polymorphisms, with CYP2C8 variants accounting for inter-individual variability exceeding 40% in pharmacokinetic studies. This has therapeutic implications in malaria endemic regions where CYP2C8*2 allele frequencies reach 7.5% in African-descendant populations [3] [6].
Table 3: Impact of Genetic Polymorphisms on BDCQ Formation
Polymorphism | Allele Frequency | Effect on Enzyme | Change in BDCQ Formation | Clinical Correlation |
---|---|---|---|---|
CYP2C8*2 (rs11572103) | 6.4% (White), 7.5% (Black) in Brazil | Reduced activity | ↓ 20-26.5% | No toxicity at standard malaria doses |
CYP2D6*4 (rs3892097) | 12-21% in severe malaria cases | Loss-of-function | ↓ 25-30% | Association with severe vivax malaria |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2